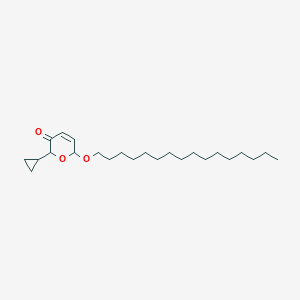
2-Cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one is a synthetic organic compound with a unique structure that includes a cyclopropyl group, a hexadecyloxy chain, and a pyranone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one typically involves multiple steps, starting with the preparation of the cyclopropyl and hexadecyloxy precursors. These precursors are then subjected to a series of reactions, including cyclization and esterification, to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hexadecyloxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropyl-6-methylphenol: A compound with a similar cyclopropyl group but different functional groups.
2-Cyclopropyl-6-methylphenyl acetate: Another related compound with an acetate group.
6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)-4(1H)-pyridazinone: A compound with a similar core structure but different substituents.
Uniqueness
2-Cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long hexadecyloxy chain and pyranone ring make it particularly interesting for research in various fields.
Propiedades
Número CAS |
85980-59-2 |
|---|---|
Fórmula molecular |
C24H42O3 |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
6-cyclopropyl-2-hexadecoxy-2H-pyran-5-one |
InChI |
InChI=1S/C24H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-23-19-18-22(25)24(27-23)21-16-17-21/h18-19,21,23-24H,2-17,20H2,1H3 |
Clave InChI |
OMMLXKIXYIQIJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1C=CC(=O)C(O1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


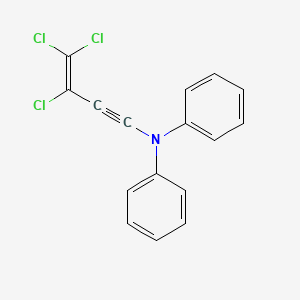

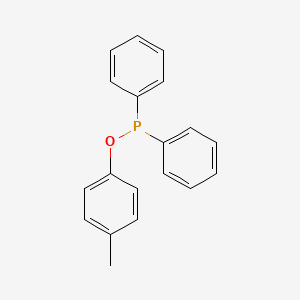
![5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14428471.png)
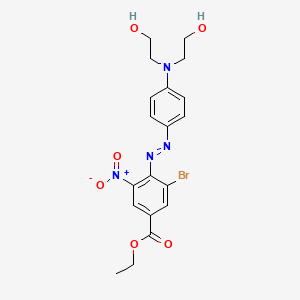
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
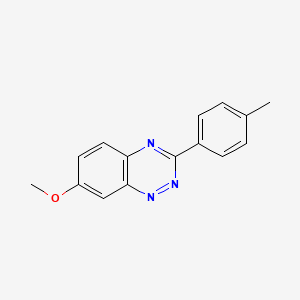
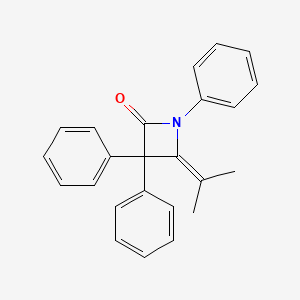
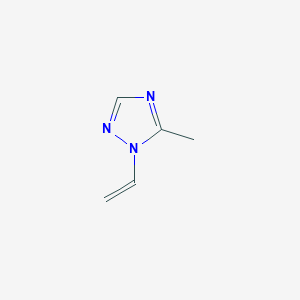
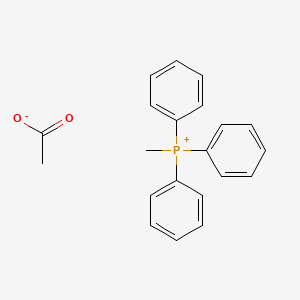
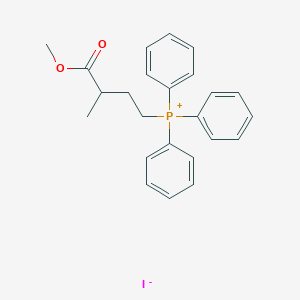
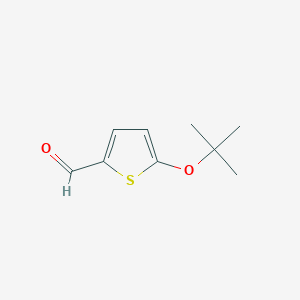
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
